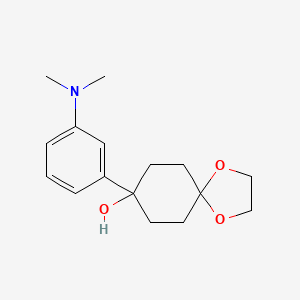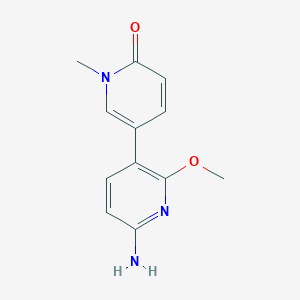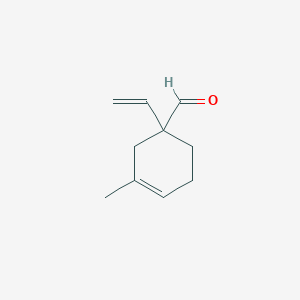
MFCD32186441
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32186441” is a chemical entity with unique properties and applications It is known for its specific molecular structure, which contributes to its distinct chemical behavior and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32186441” involves a series of chemical reactions that require precise conditions. One common method includes the use of specific catalysts and reagents to facilitate the formation of the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in achieving high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization or chromatography, to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32186441” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
“MFCD32186441” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical reactions and compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals, materials, and pharmaceuticals, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism by which “MFCD32186441” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The precise mechanism depends on the context of its application, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Compound A: Shares a similar molecular structure but differs in its reactivity and applications.
Compound B: Exhibits comparable chemical behavior but has distinct biological properties.
Compound C: Similar in industrial applications but varies in its synthetic routes and production methods.
Uniqueness: “MFCD32186441” stands out due to its specific combination of properties, making it valuable in diverse fields
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
8-[3-(dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-5-3-4-13(12-14)15(18)6-8-16(9-7-15)19-10-11-20-16/h3-5,12,18H,6-11H2,1-2H3 |
Clé InChI |
HUKYUXAARSXJFT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C2(CCC3(CC2)OCCO3)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrahydropyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B8303402.png)












